

Molecular structure and weight of 3-Chloro-2-fluorobenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-2-fluorobenzaldehyde

Cat. No.: B104339

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An In-depth Technical Guide to 3-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **3-Chloro-2-fluorobenzaldehyde**. This versatile synthetic intermediate is of significant interest to researchers and professionals in the fields of medicinal chemistry, agrochemical development, and materials science. This document consolidates key data into structured tables, presents detailed experimental protocols, and utilizes visualizations to illustrate its molecular structure and synthetic applications, serving as a vital resource for laboratory and development work.

Molecular Structure and Properties

3-Chloro-2-fluorobenzaldehyde, with the CAS number 85070-48-0, is a disubstituted benzaldehyde derivative. The presence of both a chlorine and a fluorine atom on the aromatic ring significantly influences its reactivity and makes it a valuable precursor in the synthesis of complex molecules.^[1]

Molecular Structure

The molecular structure of **3-Chloro-2-fluorobenzaldehyde** is depicted below.

Caption: 2D structure of **3-Chloro-2-fluorobenzaldehyde**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Chloro-2-fluorobenzaldehyde** is provided in the table below.[\[2\]](#)

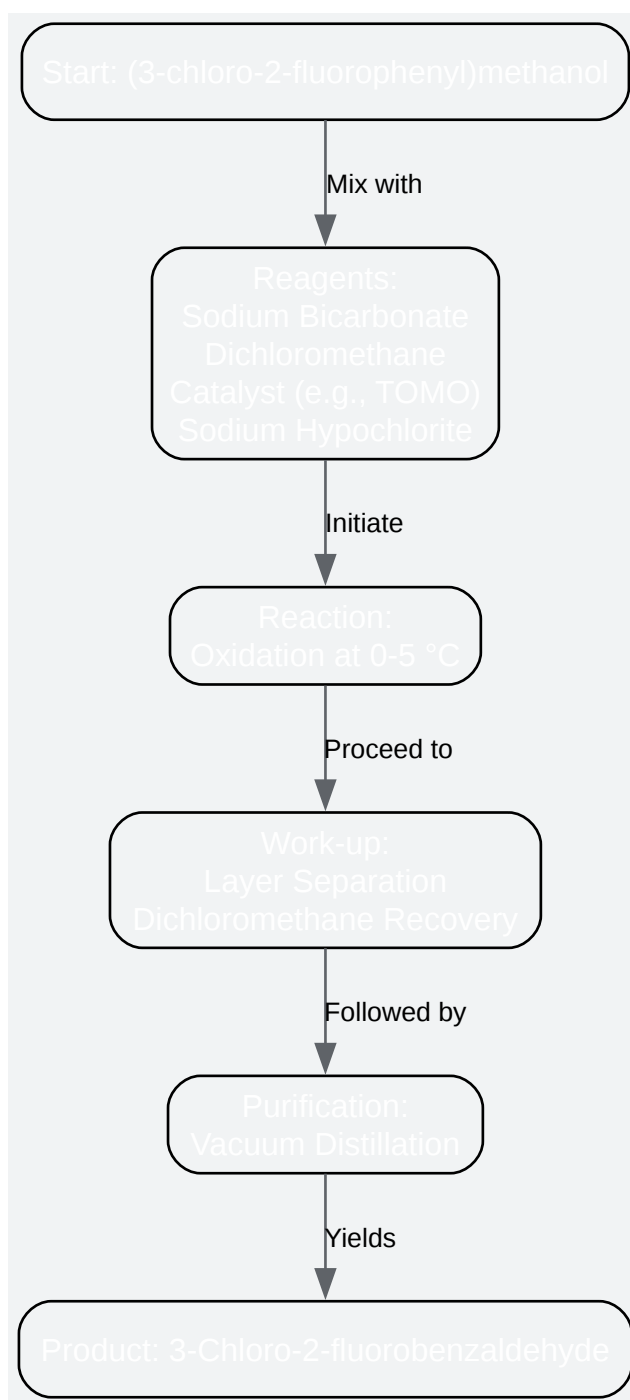
Property	Value	Reference
Molecular Formula	C ₇ H ₄ ClFO	
Molecular Weight	158.56 g/mol	
CAS Number	85070-48-0	
Appearance	Light orange to yellow to green clear liquid	
Melting Point	26 - 27 °C	
Boiling Point	214 °C (lit.)	[2]
Density	1.35 g/mL at 25 °C (lit.)	[2]
Refractive Index (n ₂₀ /D)	1.545 (lit.)	[2]
InChI	1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H	
InChIKey	YAOZCMANASAVFN-UHFFFAOYSA-N	
SMILES	C1=CC(=C(C(=C1)Cl)F)C=O	

Synthesis

3-Chloro-2-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[\[1\]](#) A common laboratory-scale synthesis involves the oxidation of (3-chloro-2-fluorophenyl)methanol.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of **3-Chloro-2-fluorobenzaldehyde**.



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Caption: Synthesis workflow for **3-Chloro-2-fluorobenzaldehyde**.

Experimental Protocol: Synthesis of 3-Chloro-2-fluorobenzaldehyde

Materials:

- (3-chloro-2-fluorophenyl)methanol
- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Catalyst (e.g., 2,2,6,6-Tetramethyl-1-piperidinyloxy, TEMPO)
- Sodium hypochlorite (NaOCl) solution
- 1 L four-necked flask
- Stirrer
- Cooling bath
- Separatory funnel
- Distillation apparatus

Procedure:

- To a 1 L four-necked flask, add 36.3 g of sodium bicarbonate and 500 g of dichloromethane.
- Add a catalytic amount (e.g., 0.5 g) of a suitable catalyst like TOMO.
- Cool the mixture to 0-5 °C with constant stirring.
- Slowly add a solution of 50 g of (3-chloro-2-fluorophenyl)methanol in 100 g of dichloromethane to the cooled mixture.
- Slowly add 230 g of sodium hypochlorite solution dropwise, maintaining the temperature at 0-5 °C.

- Allow the reaction to proceed for 1 hour at 0-5 °C. Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.
- Once the reaction is complete, stop stirring and allow the layers to separate.
- Separate the organic (dichloromethane) layer.
- Recover the dichloromethane by simple distillation.
- Purify the remaining oil by vacuum distillation to obtain **3-Chloro-2-fluorobenzaldehyde**.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **3-Chloro-2-fluorobenzaldehyde**. While comprehensive experimental data from peer-reviewed literature is not readily available, this section provides expected spectral characteristics based on the compound's structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on the solvent and other experimental conditions.

^1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton and the three aromatic protons.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aldehydic-H	~10.3	s (singlet)
Aromatic-H	7.3 - 7.9	m (multiplet)

^{13}C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbon and the six aromatic carbons.

Carbon	Predicted Chemical Shift (δ , ppm)
Carbonyl-C	~188
Aromatic-C	120 - 160

Experimental Protocol for NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of **3-Chloro-2-fluorobenzaldehyde** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3).
- Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature using standard pulse sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the aldehyde and substituted aromatic functional groups.

Functional Group	Expected Wavenumber (cm^{-1})
C-H stretch (aldehyde)	~2850 and ~2750
C=O stretch (aldehyde)	~1700
C=C stretch (aromatic)	~1600, ~1580, ~1470
C-Cl stretch	~750
C-F stretch	~1250

Experimental Protocol for FT-IR Spectroscopy:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation: As **3-Chloro-2-fluorobenzaldehyde** is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an ATR (Attenuated

Total Reflectance) accessory can be used.

- Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Fragment	Expected m/z
$[\text{M}]^+$ (Molecular ion)	158/160 (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
$[\text{M}-\text{H}]^+$	157/159
$[\text{M}-\text{CHO}]^+$	129/131

Experimental Protocol for Mass Spectrometry:

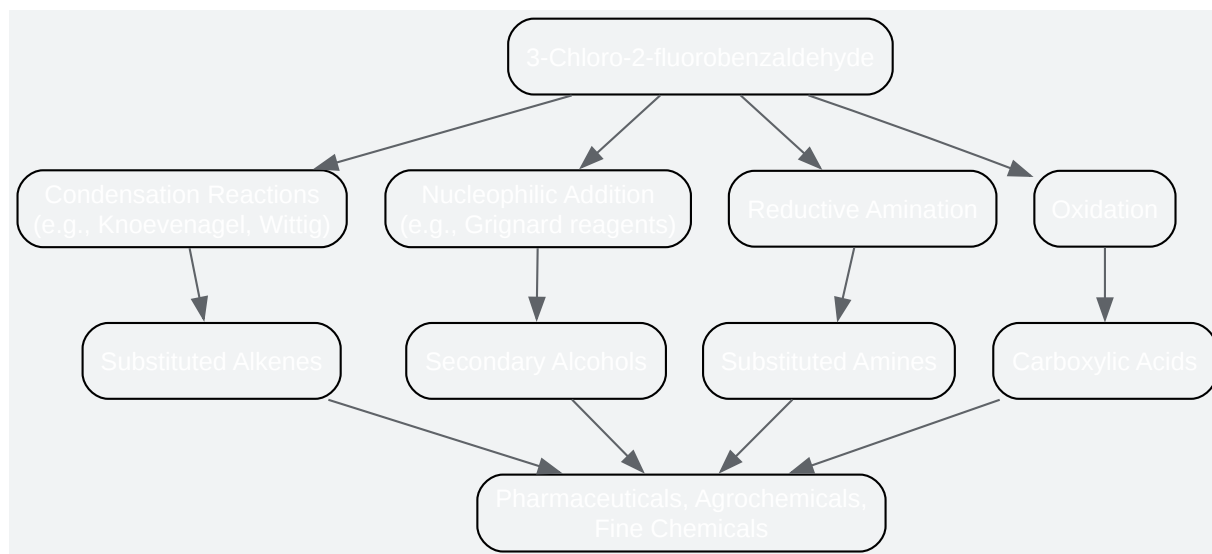
- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
- Analysis: The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Applications in Synthesis

3-Chloro-2-fluorobenzaldehyde is a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde group and the influence of the halogen substituents on the aromatic ring.^[1]

Role as a Synthetic Intermediate

The following diagram illustrates the role of **3-Chloro-2-fluorobenzaldehyde** as a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.



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Caption: Synthetic utility of **3-Chloro-2-fluorobenzaldehyde**.

Safety Information

3-Chloro-2-fluorobenzaldehyde is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

3-Chloro-2-fluorobenzaldehyde is a valuable and versatile intermediate in organic synthesis. Its unique molecular structure and reactivity make it an important building block for the development of new pharmaceuticals, agrochemicals, and other fine chemicals. This technical

guide provides essential information for researchers and professionals working with this compound, facilitating its safe and effective use in a laboratory and industrial setting. Further research into its biological activities and reaction mechanisms will undoubtedly continue to expand its applications.

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